5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS 1211584-92-7 properties
5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS 1211584-92-7 properties
An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS 1211584-92-7)
Introduction: A Modern Building Block for Complex Synthesis
In the landscape of modern medicinal and agrochemical research, the strategic design of molecular building blocks is paramount to the discovery of novel active ingredients. Pyridine derivatives are a cornerstone of this field, forming the structural core of countless therapeutic agents and crop protection products.[1] Within this class, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CMDMP) has emerged as a particularly valuable intermediate. Its unique bifunctional nature—a reactive chloromethyl handle for synthetic elaboration and a difluoromethoxy group to enhance metabolic stability and modulate physicochemical properties—positions it as a strategic asset for chemists aiming to construct complex and effective molecules.[1][2]
The difluoromethoxy (-OCHF₂) group is a key feature, often employed as a metabolically robust bioisostere of the more common methoxy group, which is prone to O-demethylation by metabolic enzymes.[3] The introduction of fluorine can significantly alter a molecule's lipophilicity, binding affinity, and bioavailability, making the -OCHF₂ moiety a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5] Concurrently, the 5-(chloromethyl) group provides a reliable electrophilic site for nucleophilic substitution, enabling the covalent linkage of the pyridine scaffold to a wide array of other molecular fragments.[2]
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, detailing its properties, a proposed synthetic strategy, core reactivity, and applications, with the goal of empowering researchers to effectively leverage this intermediate in their discovery programs.
Core Physicochemical Properties and Specifications
The fundamental properties of CMDMP are summarized below. This data is essential for planning reactions, ensuring safe handling, and maintaining material integrity.
| Property | Value | Source(s) |
| CAS Number | 1211584-92-7 | [6][7] |
| Molecular Formula | C₇H₆ClF₂NO | [6][7][8] |
| Molecular Weight | 193.58 g/mol | [6][7][8] |
| IUPAC Name | 5-(chloromethyl)-2-(difluoromethoxy)pyridine | - |
| Synonyms | AK132390, SCHEMBL7992234, KS-00000RGR | [6] |
| InChI Key | LRDWHNXSPCSVDV-UHFFFAOYSA-N | |
| Typical Purity | ≥95% | [6][9] |
| Physical State | Not specified; likely a solid or oil at room temp. | [6] |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed. | [6][7] |
Proposed Synthesis and Mechanistic Rationale
While specific vendor-proprietary synthesis routes for CMDMP are not publicly detailed, a plausible and logical pathway can be constructed from established organofluorine and pyridine chemistry principles. The following proposed synthesis is designed to be a robust and scalable laboratory procedure.
Conceptual Synthetic Workflow
The proposed two-stage synthesis begins with the commercially available (6-methoxypyridin-3-yl)methanol, proceeding through difluoromethylation followed by chlorination.
Caption: Proposed two-step synthesis of CMDMP.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol
-
Causality: This step selectively introduces the critical difluoromethoxy group. The starting material, (6-hydroxypyridin-3-yl)methanol, provides the necessary hydroxyl groups at both the 2-position (for difluoromethylation) and the 5-position (for later conversion to the chloromethyl group). Using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar aprotic solvent like DMF is a standard method for generating the difluorocarbene intermediate in situ, which then reacts with the phenolic hydroxyl group. The pyridine nitrogen must be protected or the reaction conditions carefully controlled to prevent side reactions.
-
To a stirred solution of (6-hydroxypyridin-3-yl)methanol in anhydrous DMF, add sodium 2-chloro-2,2-difluoroacetate.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature sufficient to induce decarboxylation and carbene formation (typically >100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the intermediate, (6-(difluoromethoxy)pyridin-3-yl)methanol.
Step 2: Synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
-
Causality: This step converts the primary alcohol of the intermediate into the reactive chloromethyl group. Thionyl chloride (SOCl₂) is a classic and highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with the expulsion of sulfur dioxide and HCl gas. Using a non-protic solvent like DCM prevents unwanted side reactions.
-
Dissolve the purified (6-(difluoromethoxy)pyridin-3-yl)methanol from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the stirred solution. A small amount of a base like pyridine can be added to scavenge the HCl produced, though it is often not necessary.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. Further purification by chromatography may be performed if necessary.
Core Reactivity and Synthetic Applications
The synthetic utility of CMDMP is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of a wide range of functionalities.
Caption: Primary reactivity pathway of CMDMP.
-
Reaction with Amines: CMDMP reacts readily with primary or secondary amines to form the corresponding aminomethylpyridine derivatives, a common structural motif in pharmaceuticals.
-
Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently with CMDMP to produce thioethers, which are valuable in both medicinal and materials chemistry.
-
Reaction with Alcohols/Phenols: In the presence of a suitable base to generate the alkoxide or phenoxide, CMDMP can be used to form ether linkages.
This versatile reactivity is central to its role as a building block. Researchers can use CMDMP to connect the metabolically stable difluoromethoxy-pyridine core to other pharmacophores or functional groups to build a library of candidate molecules.
Role in Drug Discovery and Agrochemical Development
The structural features of CMDMP make it highly relevant to modern discovery campaigns.
Workflow in Medicinal Chemistry
The incorporation of CMDMP into a drug discovery pipeline follows a logical progression from building block to lead candidate.
Caption: CMDMP workflow in a drug discovery program.
The difluoromethoxy group is particularly advantageous. It serves as a "metabolic shield," preventing the oxidative degradation that often occurs with simple methoxy groups, thereby potentially increasing the half-life and bioavailability of a drug candidate.[3] This allows chemists to focus on optimizing the molecule for target potency, knowing that a key metabolic liability has been addressed from the outset.
Relevance in Agrochemicals
Fluorinated pyridine structures are integral to a large number of modern herbicides, fungicides, and insecticides.[10][11][12] The introduction of fluorine atoms often enhances the biological activity and environmental stability of these compounds.[2][4] CMDMP provides a scaffold that combines the proven efficacy of the pyridine core with the beneficial properties of the difluoromethoxy group, making it an attractive starting point for the synthesis of new crop protection agents.
Predicted Analytical Characterization
While experimental spectra should be obtained for confirmation, the expected spectroscopic signatures for CMDMP can be reliably predicted based on its structure.
| Technique | Predicted Key Signals and Features |
| ¹H NMR | CHF₂: Triplet, ~6.5-7.5 ppm (due to coupling with two ¹⁹F nuclei).Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm).CH₂Cl: Singlet, ~4.5-5.0 ppm. |
| ¹³C NMR | CHF₂: Triplet, ~110-120 ppm (due to strong ¹JCF coupling).Pyridine Carbons: Five signals in the aromatic/heteroaromatic region (~110-160 ppm).CH₂Cl: Signal around ~40-50 ppm. |
| ¹⁹F NMR | CHF₂: Doublet, chemical shift dependent on reference (due to coupling with one ¹H nucleus). |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 193 (with characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).Key Fragments: Loss of Cl (M-35), loss of CH₂Cl (M-49), loss of OCHF₂. |
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of CMDMP is crucial for laboratory safety.
GHS Hazard Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | [6] | |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |
Safe Handling Protocol
-
Engineering Controls: Always handle 5-(Chloromethyl)-2-(difluoromethoxy)pyridine inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[6] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6]
-
Dispensing: Dispense the material carefully, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use.[6]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][9]
-
Incompatible Materials: Avoid strong oxidizing agents.[6]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]
Conclusion
5-(Chloromethyl)-2-(difluoromethoxy)pyridine is more than a simple intermediate; it is a strategically designed building block that addresses key challenges in modern chemical synthesis. By combining a versatile reactive site with a group known to confer metabolic stability, it provides researchers with a powerful tool to accelerate the development of novel pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in discovery programs.
References
-
The Role of Pyridine Intermediates in Modern Drug Discovery. Pharmaffiliates. [Link]
-
AB441110 | CAS 1211584-92-7. abcr Gute Chemie. [Link]
- US4742060A - Heterocyclic compounds.
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. CAS 1211584-92-7 | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine - Synblock [synblock.com]
- 8. AB441110 | CAS 1211584-92-7 – abcr Gute Chemie [abcr.com]
- 9. 1211584-92-7 5-(Chloromethyl)-2-(difluoromethoxy)pyridine AKSci 6964CZ [aksci.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
